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Abstract
Centrosomal protein 164 (Cep164) is a highly conserved protein that plays an indispensable

role in the formation of primary cilia, microtubule-based sensory organelles crucial for a

multitude of signaling pathways.[1][2] This technical guide provides a comprehensive overview

of the evolutionary conservation of the Cep164 gene, its critical functions in ciliogenesis, and its

involvement in key signaling cascades. We present a detailed analysis of its protein

architecture, its orthologs across various species, and the pathological consequences of its

dysfunction. Furthermore, this guide outlines detailed experimental protocols for studying

Cep164 and provides visual representations of its signaling pathways and experimental

workflows to facilitate a deeper understanding for researchers and professionals in drug

development.

Introduction
The primary cilium is a solitary, non-motile organelle that projects from the surface of most

vertebrate cells, acting as a cellular antenna to sense and transduce extracellular signals.[1]

The formation of this critical structure, a process known as ciliogenesis, is initiated at the

mother centriole, which differentiates into the basal body. A key protein in the early stages of

ciliogenesis is Cep164, a component of the distal appendages of the mature centriole.[1][2] Its
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function is paramount for the docking of the basal body to the cell membrane, a prerequisite for

the extension of the ciliary axoneme.[3][4]

Mutations in the CEP164 gene are associated with a spectrum of human diseases known as

ciliopathies, including nephronophthisis and Senior-Loken syndrome, highlighting its critical role

in human health.[5][6][7] This guide delves into the molecular intricacies of Cep164, providing a

foundational resource for researchers investigating ciliopathies and developing therapeutic

interventions.

Evolutionary Conservation of the Cep164 Gene
The Cep164 gene exhibits a remarkable degree of evolutionary conservation, underscoring its

fundamental biological importance. Orthologs of Cep164 have been identified in a wide range

of vertebrate species and even in more distant eukaryotes, although clear structural homologs

are not readily identifiable in some single-celled ciliated organisms like Chlamydomonas

reinhardtii.[1][8]

Conservation of Cep164 Orthologs
The presence of Cep164 orthologs across diverse species points to a conserved, essential

function. The following table summarizes the identified orthologs and their genomic locations.

Species Gene Symbol
Chromosomal
Location

Protein Length
(Amino Acids)

Reference

Homo sapiens

(Human)
CEP164 11q23.3 1460 [1][9]

Mus musculus

(Mouse)
Cep164 9 A5.2 1333 [8][9]

Danio rerio

(Zebrafish)
cep164 - - [1]

Drosophila

melanogaster
Cep164 - - [1]
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Note: Detailed sequence identity percentages require bioinformatic analysis beyond the scope

of this initial guide but can be determined using standard tools like BLAST and multiple

sequence alignment.

Conservation of Protein Domains
The human Cep164 protein is characterized by several conserved domains that are critical for

its function.[1][8][10] These include:

N-terminal WW domain: This domain is crucial for protein-protein interactions, notably with

Tau tubulin kinase 2 (TTBK2).[11][12]

Coiled-coil regions: These domains are involved in protein oligomerization and interaction

with other proteins.[1]

C-terminal domain: This region is essential for the localization of Cep164 to the distal

appendages of the mother centriole.[8]

The conservation of these domains across different species suggests a common molecular

mechanism of action.

Functional Roles of Cep164 in Ciliogenesis
Cep164 is a master regulator of the initial steps of primary cilium formation. Its absence leads

to a complete failure of ciliogenesis.[1][12]

Recruitment to the Mother Centriole
Cep164 localizes specifically to the distal appendages of the mature (mother) centriole and is a

key marker for these structures.[1][2] This localization is a critical prerequisite for the

subsequent steps of ciliogenesis.

A Key Signaling Pathway in Ciliogenesis
A primary function of Cep164 is to recruit Tau tubulin kinase 2 (TTBK2) to the mother centriole.

[11][12] This interaction is mediated by the N-terminal WW domain of Cep164.[11] Once

recruited, TTBK2 phosphorylates substrates that are essential for the removal of the centriolar
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capping protein CP110, a known inhibitor of ciliogenesis, and for the subsequent recruitment of

intraflagellar transport (IFT) proteins necessary for axoneme elongation.[11][12]

Mother Centriole Distal Appendage

Ciliogenesis Events

Cep164
TTBK2

Recruits
CP110 Removal

Phosphorylates &
Initiates Removal

IFT Recruitment
Initiates

CP110

IFT Proteins

Ciliogenesis
(Axoneme Elongation)

Click to download full resolution via product page

Caption: Cep164-mediated recruitment of TTBK2 initiates ciliogenesis.

Experimental Protocols
The study of Cep164 function relies on a variety of molecular and cellular biology techniques.

Below are detailed protocols for key experiments.

siRNA-mediated Depletion of Cep164
This protocol describes the transient knockdown of Cep164 expression in cultured cells to

study its effect on ciliogenesis.

Materials:

Human telomerase immortalized retinal pigment epithelial (hTERT-RPE1) cells

Opti-MEM I Reduced Serum Medium
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Lipofectamine RNAiMAX Transfection Reagent

siRNA duplexes targeting human Cep164 (e.g., Dharmacon)

Control (non-targeting) siRNA

Complete growth medium (e.g., DMEM/F12 with 10% FBS)

Serum-free medium for inducing ciliogenesis

Procedure:

Cell Seeding: One day prior to transfection, seed hTERT-RPE1 cells in 6-well plates at a

density that will result in 30-50% confluency at the time of transfection.

siRNA-Lipofectamine Complex Formation:

For each well, dilute 50 pmol of Cep164 siRNA or control siRNA into 250 µL of Opti-MEM.

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and

incubate for 5 minutes at room temperature.

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate

for 20 minutes at room temperature to allow complex formation.

Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and 2 mL

of complete growth medium.

Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

Induction of Ciliogenesis: To induce primary cilia formation, replace the growth medium with

serum-free medium and incubate for an additional 24-48 hours.

Analysis: Analyze the cells for Cep164 depletion by Western blotting and for defects in

ciliogenesis by immunofluorescence microscopy.

Immunofluorescence Microscopy for Cilia Analysis
This protocol details the staining of cells to visualize primary cilia and centrosomal proteins.
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Materials:

Cells grown on glass coverslips

Phosphate-buffered saline (PBS)

4% paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

Primary antibodies (e.g., anti-acetylated tubulin for cilia, anti-gamma-tubulin for

centrosomes, anti-Cep164)

Fluorescently labeled secondary antibodies

DAPI for nuclear staining

Mounting medium

Procedure:

Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room

temperature.

Permeabilization: Wash three times with PBS and then permeabilize with 0.1% Triton X-100

for 10 minutes.

Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room

temperature.

Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate with

the cells overnight at 4°C.

Washing: Wash three times with PBS.
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Secondary Antibody Incubation: Dilute fluorescently labeled secondary antibodies in blocking

buffer and incubate for 1 hour at room temperature in the dark.

Nuclear Staining: Wash three times with PBS and incubate with DAPI for 5 minutes.

Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using

mounting medium.

Imaging: Visualize the cells using a fluorescence microscope.
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Caption: Workflow for immunofluorescence analysis of Cep164 and cilia.
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Generation of Conditional Knockout Mice
To study the in vivo function of Cep164, conditional knockout mouse models are invaluable.[4]

[13][14] This involves using the Cre-LoxP system to delete the Cep164 gene in specific tissues

or at specific developmental stages.

General Strategy:

Generation of Cep164flox/flox mice: Flank a critical exon of the Cep164 gene with loxP sites.

Breeding with Cre-driver lines: Cross the Cep164flox/flox mice with a mouse line that

expresses Cre recombinase under the control of a tissue-specific or inducible promoter.

Analysis of Phenotype: Analyze the resulting offspring for tissue-specific deletion of Cep164

and the associated phenotype. For example, homozygous Cep164 knockout is

embryonically lethal.[4][14] Conditional knockouts in multiciliated tissues result in a loss of

cilia, leading to conditions like hydrocephalus and male infertility.[13]

Cep164 in Disease
Mutations in CEP164 are a cause of nephronophthisis-related ciliopathies (NPHP-RC), a group

of autosomal recessive cystic kidney diseases that are a leading cause of end-stage renal

disease in children and young adults.[5][6] Patients may also present with extrarenal

manifestations, including retinal degeneration (Senior-Loken syndrome) and cerebellar vermis

hypoplasia (Joubert syndrome).[7][8] More recently, biallelic variants in CEP164 have been

linked to a motile ciliopathy-like syndrome, expanding the spectrum of diseases associated with

this gene.[5][6][15][16]

Conclusion and Future Directions
The evolutionary conservation of the Cep164 gene highlights its fundamental role in a critical

cellular process – the formation of the primary cilium. As a key component of the distal

appendages of the mother centriole, Cep164 acts as a crucial scaffold and signaling hub,

initiating a cascade of events that are essential for ciliogenesis. The severe disease

phenotypes associated with CEP164 mutations underscore its importance in human health.
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Future research should focus on further elucidating the complex protein-protein interaction

network surrounding Cep164 to identify novel players in ciliogenesis and ciliary signaling.

Understanding the precise molecular mechanisms by which Cep164 dysfunction leads to the

diverse clinical manifestations of ciliopathies will be paramount for the development of targeted

therapies. The experimental models and protocols outlined in this guide provide a robust

framework for pursuing these critical research avenues. The continued investigation of Cep164

holds great promise for advancing our understanding of ciliary biology and for developing

effective treatments for a range of devastating human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cep164, a novel centriole appendage protein required for primary cilium formation - PMC
[pmc.ncbi.nlm.nih.gov]

2. [PDF] Cep164, a novel centriole appendage protein required for primary cilium formation |
Semantic Scholar [semanticscholar.org]

3. researchgate.net [researchgate.net]

4. biorxiv.org [biorxiv.org]

5. Biallelic variants in CEP164 cause a motile ciliopathy‐like syndrome - PMC
[pmc.ncbi.nlm.nih.gov]

6. Biallelic variants in CEP164 cause a motile ciliopathy-like syndrome - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. gene.vision [gene.vision]

8. Embryonic and foetal expression patterns of the ciliopathy gene CEP164 - PMC
[pmc.ncbi.nlm.nih.gov]

9. CEP164 - Wikipedia [en.wikipedia.org]

10. Embryonic and foetal expression patterns of the ciliopathy gene CEP164 | PLOS One
[journals.plos.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1668382?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2064767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2064767/
https://www.semanticscholar.org/paper/Cep164%2C-a-novel-centriole-appendage-protein-for-Graser-Stierhof/70ba5fe34edc573f47160d67cef7cfdba852ce37
https://www.semanticscholar.org/paper/Cep164%2C-a-novel-centriole-appendage-protein-for-Graser-Stierhof/70ba5fe34edc573f47160d67cef7cfdba852ce37
https://www.researchgate.net/figure/A-model-of-Cep164-function-during-ciliogenesis-At-the-end-of-mitosis-the-amount-of_fig10_233957042
https://www.biorxiv.org/content/10.1101/2022.03.21.485080.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10099168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10099168/
https://pubmed.ncbi.nlm.nih.gov/36273371/
https://pubmed.ncbi.nlm.nih.gov/36273371/
https://gene.vision/knowledge-base/cep164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6986751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6986751/
https://en.wikipedia.org/wiki/CEP164
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0221914
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0221914
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Cep164 triggers ciliogenesis by recruiting Tau tubulin kinase 2 to the mother centriole -
PMC [pmc.ncbi.nlm.nih.gov]

12. pnas.org [pnas.org]

13. Conditional knockout mice for the distal appendage protein CEP164 reveal its essential
roles in airway multiciliated cell differentiation [pubmed.ncbi.nlm.nih.gov]

14. Deletion of CEP164 in mouse photoreceptors post-ciliogenesis interrupts ciliary
intraflagellar transport (IFT) - PMC [pmc.ncbi.nlm.nih.gov]

15. Biallelic variants in CEP164 cause a motile ciliopathy-like syndrome - ePrints Soton
[eprints.soton.ac.uk]

16. discovery.researcher.life [discovery.researcher.life]

To cite this document: BenchChem. [The Evolutionary Conservation and Critical Roles of
Cep164 in Ciliogenesis and Cellular Signaling]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1668382#evolutionary-conservation-of-the-
cep164-gene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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